molecular formula C20H25FN2O3S B8560383 4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide

4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide

Cat. No.: B8560383
M. Wt: 392.5 g/mol
InChI Key: MFJKNXILEXBWNQ-UHFFFAOYSA-N
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Description

4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide: is a compound known for its role as an α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptor potentiator. It has been studied for its neuroprotective and neurotrophic effects, particularly in the context of Parkinson’s disease. This compound enhances synaptic transmission and plays a significant role in plasticity and cognitive processes .

Properties

Molecular Formula

C20H25FN2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide

InChI

InChI=1S/C20H25FN2O3S/c1-14(2)27(25,26)23-13-20(3,21)18-11-9-16(10-12-18)15-5-7-17(8-6-15)19(24)22-4/h5-12,14,23H,13H2,1-4H3,(H,22,24)

InChI Key

MFJKNXILEXBWNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NCC(C)(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide involves a regioselective and stereospecific rearrangement of β-amino alcohols into β-fluoroamines induced by N,N-diethylaminosulfur trifluoride (DAST). This reaction allows the synthesis of this compound with excellent enantiomeric excess . The process starts with the preparation of oxazolidinone, followed by a series of steps including diastereoselective alkylation and Suzuki cross-coupling .

Industrial Production Methods: The industrial production of this compound involves the optimization of chemical reactions under current Good Manufacturing Practices (cGMP) to ensure the compound’s purity and efficacy for clinical evaluation .

Chemical Reactions Analysis

Types of Reactions: 4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide has a wide range of scientific research applications, including:

Mechanism of Action

4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide exerts its effects by potentiating α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptors. This potentiation enhances synaptic transmission and increases calcium influx into neurons. The compound also increases the levels of brain-derived neurotrophic factor and growth-associated protein-43, which contribute to its neuroprotective and neurotrophic effects .

Comparison with Similar Compounds

4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:

  • 1-(quinoxalin-6-ylcarbonyl)piperidine (CX-516)
  • 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiacine-S,S-dioxide (IDRA-21)
  • 1-(1,4-benzodioxan-6-ylcarbonyl)piperidine (CX-546)

These compounds also act as α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptor potentiators but differ in their specific chemical structures and effects .

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